Dimethyl 5-(acetylamino)isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-(acetylamino)isophthalate is an organic compound with the molecular formula C12H13NO5 It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and one of the aromatic hydrogen atoms is substituted with an acetylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-(acetylamino)isophthalate typically involves the following steps:
Nitration: Isophthalic acid is first nitrated to form 5-nitroisophthalic acid.
Esterification: The nitro compound is then esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield dimethyl 5-nitroisophthalate.
Reduction: The nitro group is reduced to an amino group using a reducing agent like iron powder in acidic conditions, resulting in dimethyl 5-aminoisophthalate.
Acetylation: Finally, the amino group is acetylated using acetic anhydride to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous flow reactors: for nitration and esterification steps to ensure consistent product quality and yield.
Catalytic hydrogenation: for the reduction step to improve efficiency and reduce reaction time.
Automated acetylation: systems to control the reaction conditions precisely and ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 5-(acetylamino)isophthalate undergoes several types of chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield 5-(acetylamino)isophthalic acid.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The aromatic ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Substitution: Common nucleophiles include amines, thiols, and alcohols, often in the presence of a base like sodium hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve selective oxidation.
Major Products
Hydrolysis: 5-(acetylamino)isophthalic acid.
Substitution: Various substituted isophthalates depending on the nucleophile used.
Oxidation: Oxidized derivatives like quinones.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-(acetylamino)isophthalate has several scientific research applications:
Materials Science: Used as a monomer in the synthesis of polyesters and polyamides, contributing to the development of high-performance materials.
Pharmaceuticals: Serves as an intermediate in the synthesis of various drugs, particularly those targeting cancer and inflammatory diseases.
Biochemistry: Utilized in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industrial Chemistry: Employed in the production of specialty chemicals and as a precursor for dyes and pigments.
Wirkmechanismus
The mechanism of action of dimethyl 5-(acetylamino)isophthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The ester groups can undergo hydrolysis, releasing the active isophthalic acid derivative, which can further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl isophthalate: Lacks the acetylamino group, making it less reactive in certain biochemical applications.
Dimethyl 5-nitroisophthalate: Contains a nitro group instead of an acetylamino group, leading to different reactivity and applications.
Dimethyl 5-aminoisophthalate: Has an amino group instead of an acetylamino group, affecting its solubility and reactivity.
Uniqueness
Dimethyl 5-(acetylamino)isophthalate is unique due to the presence of both ester and acetylamino functional groups, which confer specific reactivity and interaction capabilities. This makes it particularly valuable in applications requiring precise molecular interactions, such as drug design and materials science.
Eigenschaften
Molekularformel |
C12H13NO5 |
---|---|
Molekulargewicht |
251.23 g/mol |
IUPAC-Name |
dimethyl 5-acetamidobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H13NO5/c1-7(14)13-10-5-8(11(15)17-2)4-9(6-10)12(16)18-3/h4-6H,1-3H3,(H,13,14) |
InChI-Schlüssel |
ZEQSOHDAWLNLKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.